molecular formula C10H19ClN2O B1486001 1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride CAS No. 2204587-39-1

1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride

Cat. No.: B1486001
CAS No.: 2204587-39-1
M. Wt: 218.72 g/mol
InChI Key: NAFGKPIIAMXQPY-UHFFFAOYSA-N
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Description

1-(2,8-Diazaspiro[45]dec-2-yl)-1-ethanone hydrochloride is a chemical compound known for its unique spirocyclic structure, which consists of a spiro-linked diazaspirodecane and ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone precursor.

    Introduction of the Ethanone Group: The ethanone group is introduced via an acylation reaction, often using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride involves the inhibition of kinase activity, particularly that of receptor-interacting protein kinase 1 (RIPK1). By inhibiting RIPK1, the compound blocks the activation of the necroptosis pathway, thereby preventing programmed cell death . This inhibition is achieved through binding to the ATP-binding site of the kinase, leading to a decrease in its catalytic activity.

Comparison with Similar Compounds

Uniqueness: 1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride is unique due to its specific combination of the spirocyclic core and ethanone group, which contributes to its potent kinase inhibitory activity and potential therapeutic applications.

Properties

IUPAC Name

1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-9(13)12-7-4-10(8-12)2-5-11-6-3-10;/h11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFGKPIIAMXQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride
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1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride
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1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride
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1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride
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1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride
Reactant of Route 6
1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride

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